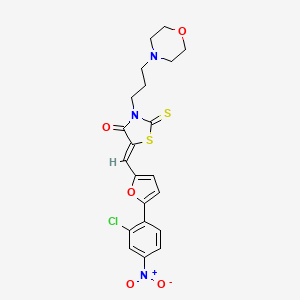

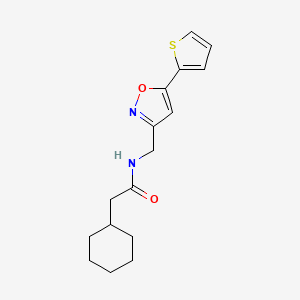

![molecular formula C8H5ClN2O2 B2553271 2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one CAS No. 912824-68-1](/img/structure/B2553271.png)

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one” is a hydrochloric acid salt of 2-methyl-3-chloro-9-hydroxy-4H-pyrido[1,2-a]pyrimidine-4-one . It is an important intermediate for the synthesis of biologically active heterocyclic compounds .

Synthesis Analysis

The compound can be synthesized and characterized by 1H NMR and X-ray crystallography . A Michael addition-type reaction was proposed for the detection of the formed products . An expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis

The structure of the compound was solved in monoclinic, space group P21/n . The cation of the title compound, as shown by the single-crystal structure determination, has two conjugated aromatic rings that are almost coplanar with a dihedral angle of 0.230° .Chemical Reactions Analysis

The alkylation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one takes place at the oxygen atom, but electrophilic substitution takes place mainly at position 8 of the molecule . The compound might interact with ctDNA by a groove mode of binding via hydrogen bonds .Physical And Chemical Properties Analysis

The compound is a brown solid with a melting point of 280–283°C . The structure was solved in monoclinic, space group P21/n with a = 11.8295 (12), b = 6.2214 (6), c = 13.8133 (15) Å, β = 97.7860 (10) °, V = 1007.23 (18) Å3, Z = 4, and with Rint = 0.077 .Scientific Research Applications

Structural Features and Reactions

The compound is a part of the pyridopyrimidines class of 6–6 bicyclic systems containing two or three nitrogen atoms in both six-membered rings . The tautomeric forms of 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one are discussed, as well as, the biological importance and mechanistic pathways .

2. Synthesis of Biologically Active Heterocyclic Compounds The compound is an important intermediate for the synthesis of biologically active heterocyclic compounds . It can be used to introduce a series of nucleophilic reagents, such as formate reagents, alcohol compounds, amine compounds, etc .

Interaction with DNA

The compound might interact with calf thymus DNA (ctDNA) by a groove mode of binding via hydrogen bonds . This interaction is significant as DNA is a major target for drugs and some toxic chemicals .

Pharmaceutical Applications

Many pyrimidine and pyridopyrimidine derivatives show interesting pharmaceutical properties, such as antiviral, antibacterial, anti-HIV, antiallergic, and antitumoral activities .

Use in Tranquilizers

Pyrido[1,2-a]pyrimidine was used as a tranquilizer, for example, pirenperone .

Use in Anti-allergic Agents

The compound was used as an anti-allergic agent, for example, barmastine .

Use in Anti-ulcerative Agents

The compound was used as an anti-ulcerative agent .

Use in Anti-asthmatics

The compound was used in anti-asthmatics, for example, pemirolast .

Mechanism of Action

Target of Action

It is known that similar compounds interact with dna .

Mode of Action

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one may interact with its targets through a groove mode of binding via hydrogen bonds . This interaction could potentially alter the function of the target molecules, leading to changes in cellular processes.

Biochemical Pathways

Given its potential interaction with dna , it could influence various DNA-dependent processes such as transcription and replication.

Result of Action

Based on its potential interaction with dna , it could potentially alter gene expression and influence cellular functions.

properties

IUPAC Name |

2-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-4-7(13)11-3-1-2-5(12)8(11)10-6/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONKCMUBXIANKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=O)C=C(N=C2C(=C1)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-9-hydroxy-4H-pyrido[1,2-A]pyrimidin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

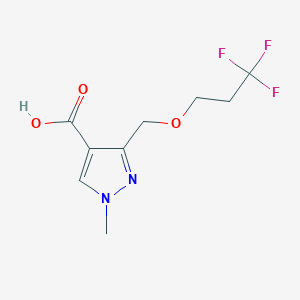

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)

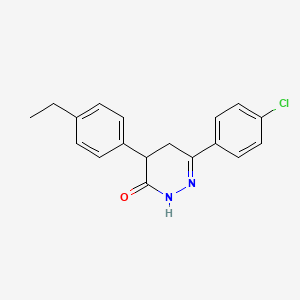

![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

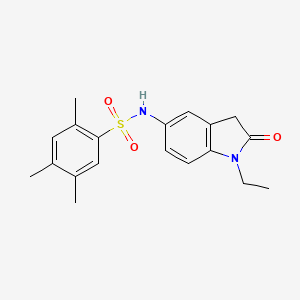

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2553192.png)

![N-(1-Methyl-2-oxopiperidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2553196.png)

![N-(3-chloro-2-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2553199.png)

![methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2553202.png)

![1-(3-chloro-4-methoxyphenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2553205.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2553208.png)

![N-(2,4-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2553209.png)